molecular formula C17H16FN3O2S B2769920 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea CAS No. 1421468-49-6

1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea

Cat. No. B2769920
CAS RN: 1421468-49-6
M. Wt: 345.39
InChI Key: NIPCKJSNLFENRT-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea, also known as compound 1, is a small molecule that has been synthesized and studied for its potential use in scientific research. This compound has shown promise as a tool for investigating various biological processes and pathways, and has been the subject of numerous studies in recent years.

Scientific Research Applications

  • Neuropeptide S Antagonist Activity : A study on 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, including 4-fluorobenzyl urea derivatives, identified their potential as Neuropeptide S (NPS) antagonists. These compounds demonstrated significant antagonist activity, crucial for developing treatments for disorders associated with NPS (Zhang et al., 2008).

  • Synthesis for PET Studies : The synthesis of a potent nonpeptide CCR1 antagonist, involving 4-[18F]fluorobenzyl, was described for use in positron emission tomography (PET) studies. This synthesis highlights the utility of such compounds in diagnostic imaging, particularly in tracking biological processes in vivo (Mäding et al., 2006).

  • Use in Pharmacokinetics Studies : A study on AR-A014418, a drug candidate with potential cancer, pain, and neurodegenerative disorder applications, involved the synthesis of a deuterium-labeled compound. This labeled compound can be used as an internal standard in drug absorption and distribution studies, highlighting its role in understanding drug pharmacokinetics (Liang et al., 2020).

  • Experimental Analysis of Intermolecular Interactions : Research on derivatives of 1,2,4-triazoles, including 4-fluorobenzyl derivatives, provided insights into intermolecular interactions like C–H⋯π and lp⋯π. This analysis is crucial for understanding molecular structures and interactions in chemical and pharmaceutical research (Shukla et al., 2014).

  • Anticonvulsant Activities : A study explored the anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives, including the furan-2-yl variant. This research contributes to the development of new anticonvulsant medications (Kohn et al., 1993).

  • Synthesis of Novel Nucleoside Analogues : The compound's derivatives were used in the synthesis of novel nucleoside analogues based on the 1,3‐Dihydrobenzo[c]furan core, showcasing its role in developing potential antiviral agents (Liu et al., 2006).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-11-15(24-16(21-11)14-3-2-8-23-14)10-20-17(22)19-9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPCKJSNLFENRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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